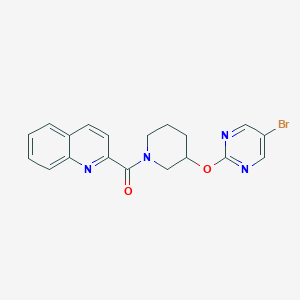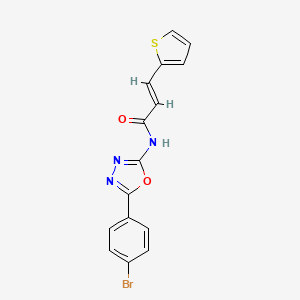![molecular formula C11H9ClF3N3O B2896998 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 338769-99-6](/img/structure/B2896998.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of agrochemicals and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, is a liquid at room temperature with a density of 1.524 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
The synthesis and molecular conformations of closely related compounds to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one demonstrate a variety of interactions and conformations, indicating the versatility of this compound in forming structurally diverse derivatives. These derivatives exhibit different hydrogen bonding patterns, ranging from dimers to two-dimensional sheets, showcasing the potential for designing compounds with specific physical properties or for specific applications in materials science (Sagar et al., 2017).
Photophysical and Electroluminescent Properties
Iridium(III) complexes incorporating derivatives of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one as cyclometalating ligands have been explored for their electrochemical and photophysical properties. These complexes demonstrate a range of photophysical behaviors, including metal-to-ligand charge transfer, and are of interest for applications in light-emitting devices due to their emission properties (Tamayo et al., 2003).
Antioxidant and Antimicrobial Activities
Novel derivatives of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlight the potential for utilizing these compounds in the development of new pharmaceutical agents with enhanced bioactivity and specificity (Bonacorso et al., 2015).
Organometallic Chemistry and Catalysis
The utility of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one derivatives in organometallic chemistry and catalysis has been explored, with specific focus on the synthesis of platinum and palladium complexes. These complexes exhibit interesting structural features and catalytic properties, suggesting potential applications in catalytic processes and materials chemistry (Chang et al., 2007).
Development of OLED Materials
Research into the development of organic light-emitting diode (OLED) materials has benefited from the incorporation of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one derivatives. These compounds contribute to the creation of OLEDs with improved efficiency and stability, highlighting their importance in the advancement of display technologies (Huang et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Fluopicolide, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.
Mode of Action
It is believed to interact with its targets byaffecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation .
Biochemical Pathways
Fluopicolide affects the biochemical pathways related to the growth and development of oomycetes. It impacts the motility of zoospores , the germination of cysts , the growth of the mycelium , and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from causing diseases in crops.
Result of Action
The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . It can inhibit the growth of strains that are resistant to other fungicides, making it a valuable tool in agricultural disease management .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dimethyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c1-5-6(2)18(17-10(5)19)9-8(12)3-7(4-16-9)11(13,14)15/h3-4H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOSVGSMZJQSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2896915.png)

![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2896927.png)

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)



![(E)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B2896936.png)